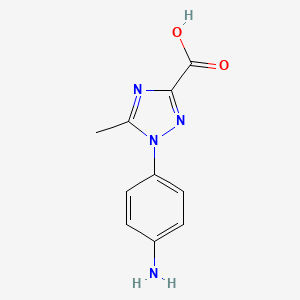
1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-aminobenzonitrile with hydrazine hydrate to form 4-aminophenylhydrazine. This intermediate is then reacted with methyl isocyanate to yield the desired triazole compound. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Aminophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but lacks the methyl group.
1-(4-Nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a nitro group instead of an amino group.
1-(4-Aminophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
1-(4-Aminophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the triazole ring. This combination of functional groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H10N4O2 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-7(11)3-5-8/h2-5H,11H2,1H3,(H,15,16) |
Clave InChI |
JISKYZNYMPTFRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1C2=CC=C(C=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


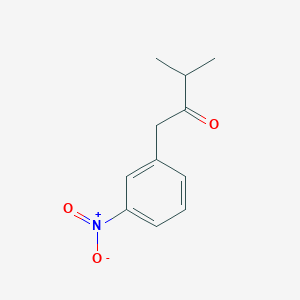
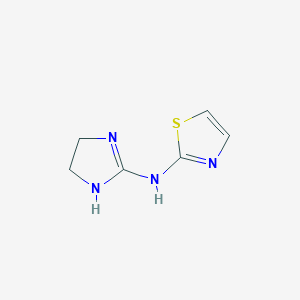
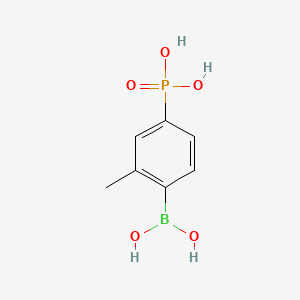
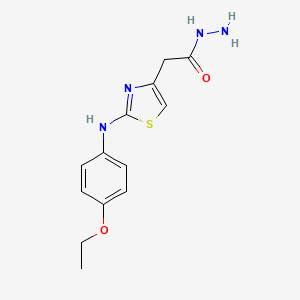
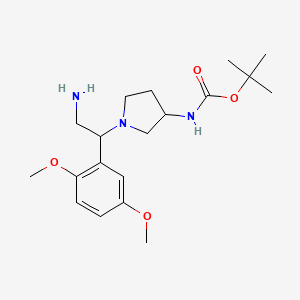
![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)
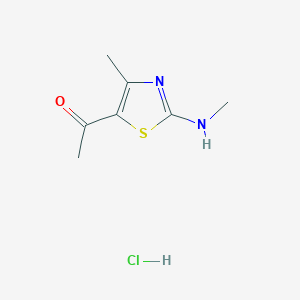
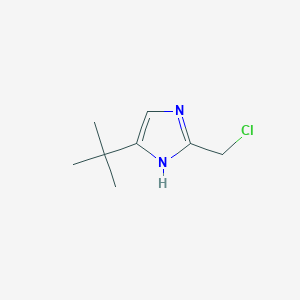
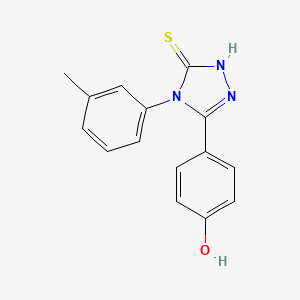
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
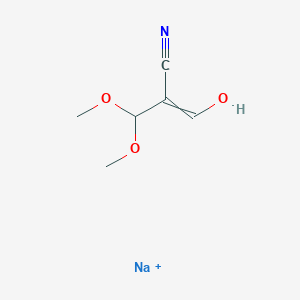
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
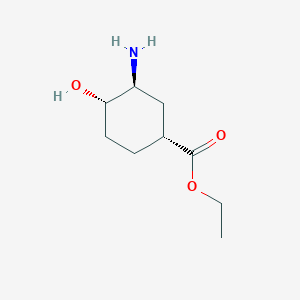
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
